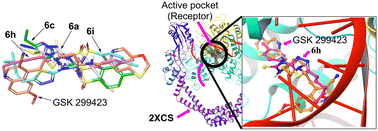Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity†
RSC Medicinal Chemistry Pub Date: 2023-10-25 DOI: 10.1039/D3MD00508A
Abstract
Some substituted thioureas (6a–i) containing a 1,3,4-thiadiazole ring were synthesized by the reaction of the corresponding substituted 2-amino-1,3,4-thiadiazoles 3a–i with p-toluenesulfonyl isocyanate in a one-pot procedure. The antibacterial and antifungal activities of these sulfonyl thioureas were estimated using a minimum inhibitory concentration protocol. Almost all the thioureas exhibited remarkable antimicrobial activity. Amongst the studied compounds, thioureas 6a, 6c, 6h, and 6i were better inhibitors against the bacterium S. aureus, with MIC values of 0.78–3.125 μg mL−1. These compounds were also tested for their inhibition against S. aureus enzymes, including enzymes of DNA gyrase, DNA topoisomerase IV (Topo IV), and dihydrofolate reductase. Amongst the compounds, 6h was a strong inhibitor, with IC50 values of 1.22, 53.78, and 0.23, respectively. Induced fit docking calculations were performed to observe the binding efficiency and steric interactions of these compounds. The obtained results showed that compound 6h was compatible with the active sites of S. aureus DNA gyrase 2XCS. This ligand interacted with residues ASP1083 (chain D), MET1121 (chain B), ARG1122 (chain D), and also with HOH2035, HOH2089, HOH2110, HOH2162. Molecular dynamics simulation in a water solvent system showed that the active interactions with residues ASP083 and MET1121 (chain B), along with ASP1083, MET1121, and ARG1122 (chain D), played an important role in stabilizing complex 6h/2XCS in the active pocket.


Recommended Literature
- [1] Inorganic
- [2] First example of “click” copper(i) catalyzed azide-alkynecycloaddition in supercritical carbon dioxide: application to the functionalization of aliphatic polyesters
- [3] Investigating perceptions of the structure and development of scientific knowledge in the context of a transformed organic chemistry lecture course
- [4] 18. Organoboron halides. Part VI. Hydroboration of 3,3,3-trifluoropropene
- [5] Determination of total phosphorus in soil and sludge by an effective headspace gas chromatographic method
- [6] A novel genetically encoded fluorescent protein as a Cu(i) indicator†
- [7] On the composition of Danish butter
- [8] An unprecedented {Cu II14Te IV10} core incorporated in a 36-tungsto-4-silicate polyoxometalate with visible light-driven catalytic hydrogen evolution activity†
- [9] Dual photoisomerization mechanism of azobenzene embedded in a lipid membrane†
- [10] Nb and Zr modified MWW zeolites – characterisation and catalytic activity

Journal Name:RSC Medicinal Chemistry
Research Products
-
CAS no.: 189680-06-6
-
CAS no.: 155535-23-2









